molecular formula C4H5N3O4S B12919815 2,6-Dihydroxy-4-pyrimidinesulfonamide CAS No. 5338-86-3

2,6-Dihydroxy-4-pyrimidinesulfonamide

Cat. No.: B12919815
CAS No.: 5338-86-3
M. Wt: 191.17 g/mol
InChI Key: UGTUDBJNUBFRBX-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-pyrimidinesulfonamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-4-pyrimidinesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the condensation of malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions using sodium methoxide . This reaction yields the intermediate 5-substituted 4,6-dihydroxy-2-aminopyrimidine, which can then be further functionalized to obtain the desired sulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield and purity. These methods may involve the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-4-pyrimidinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted pyrimidines, which can be further utilized in various applications .

Scientific Research Applications

2,6-Dihydroxy-4-pyrimidinesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-4-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dihydroxy-4-pyrimidinesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specific functionalities .

Properties

CAS No.

5338-86-3

Molecular Formula

C4H5N3O4S

Molecular Weight

191.17 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-sulfonamide

InChI

InChI=1S/C4H5N3O4S/c5-12(10,11)3-1-2(8)6-4(9)7-3/h1H,(H2,5,10,11)(H2,6,7,8,9)

InChI Key

UGTUDBJNUBFRBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)S(=O)(=O)N

Origin of Product

United States

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